molecular formula C17H14N2O2 B15305615 benzyl N-(isoquinolin-4-yl)carbamate

benzyl N-(isoquinolin-4-yl)carbamate

Cat. No.: B15305615
M. Wt: 278.30 g/mol
InChI Key: NPAZCCBZZQMCOQ-UHFFFAOYSA-N
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Description

Benzyl N-(isoquinolin-4-yl)carbamate is a chemical compound with the molecular formula C17H14N2O2 and a molecular weight of 278.3 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(isoquinolin-4-yl)carbamate typically involves the reaction of isoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(isoquinolin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

Benzyl N-(isoquinolin-4-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl N-(isoquinolin-4-yl)carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(isoquinolin-3-yl)carbamate
  • Benzyl N-(isoquinolin-5-yl)carbamate
  • Benzyl N-(isoquinolin-6-yl)carbamate

Uniqueness

Benzyl N-(isoquinolin-4-yl)carbamate is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

benzyl N-isoquinolin-4-ylcarbamate

InChI

InChI=1S/C17H14N2O2/c20-17(21-12-13-6-2-1-3-7-13)19-16-11-18-10-14-8-4-5-9-15(14)16/h1-11H,12H2,(H,19,20)

InChI Key

NPAZCCBZZQMCOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CN=CC3=CC=CC=C32

Origin of Product

United States

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